5,9-Dibromo-7H-dibenzo[c,g]carbazole is a polycyclic aromatic compound known for its unique structural characteristics and potential applications in various scientific fields. This compound is classified as a dibenzocarbazole derivative, which is significant in organic chemistry due to its planar structure and ability to participate in various chemical reactions. The molecular formula of 5,9-dibromo-7H-dibenzo[c,g]carbazole is , and its molecular weight is approximately 425.12 g/mol .
5,9-Dibromo-7H-dibenzo[c,g]carbazole can be sourced from chemical suppliers specializing in organic compounds. It falls under the category of heterocyclic compounds, specifically within the class of aromatic nitrogen-containing compounds. This classification highlights its relevance in organic synthesis and materials science, particularly in the development of semiconductors and organic light-emitting diodes.
The synthesis of 5,9-dibromo-7H-dibenzo[c,g]carbazole can be achieved through several methods, including:
The molecular structure of 5,9-dibromo-7H-dibenzo[c,g]carbazole features a fused ring system that contributes to its stability and electronic properties. The compound consists of two benzene rings fused to a carbazole moiety, with bromine substituents at the 5 and 9 positions.
BrC1=CC=C2C3=C(NC4=C3C5=CC=C(Br)C=C5C=C4)C=CC2=C1
This representation indicates the arrangement of atoms and bonds within the molecule, showcasing its complex polycyclic nature .
5,9-Dibromo-7H-dibenzo[c,g]carbazole can participate in various chemical reactions:
The mechanism of action for 5,9-dibromo-7H-dibenzo[c,g]carbazole primarily involves its interaction with biological systems:
5,9-Dibromo-7H-dibenzo[c,g]carbazole exhibits several notable physical and chemical properties:
These properties make it suitable for applications in organic synthesis and materials science.
5,9-Dibromo-7H-dibenzo[c,g]carbazole has several scientific applications:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5